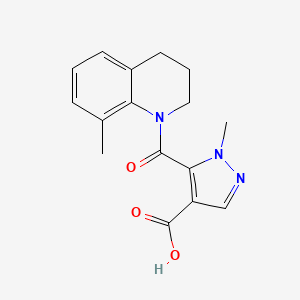![molecular formula C18H21F2N3 B4369360 6-(1-adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4369360.png)
6-(1-adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(1-Adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound characterized by its unique adamantyl and difluoromethyl groups attached to a pyrazolo[3,4-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions
Preparation of Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Introduction of Adamantyl Group: The adamantyl group can be introduced via alkylation reactions using adamantyl halides in the presence of a base.
Introduction of Difluoromethyl Group: The difluoromethyl group is typically introduced through halogenation reactions using difluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1-Adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-(1-Adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, while the difluoromethyl group can influence its reactivity and binding affinity. The compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(1-Adamantyl)-4-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the difluoromethyl group, which may affect its biological activity.
4-(Difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the adamantyl group, potentially influencing its stability and bioavailability.
Uniqueness
6-(1-Adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the adamantyl and difluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential therapeutic effects, making it a valuable compound for scientific research and applications.
Properties
IUPAC Name |
6-(1-adamantyl)-4-(difluoromethyl)-1-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3/c1-23-17-14(9-21-23)13(16(19)20)5-15(22-17)18-6-10-2-11(7-18)4-12(3-10)8-18/h5,9-12,16H,2-4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRCHUVZYHXRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4369277.png)
![4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4369281.png)
![4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4369282.png)
![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4369285.png)
![4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4369289.png)
![1-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4369296.png)
![4-(difluoromethyl)-1,6-bis(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4369314.png)
![4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4369322.png)
![3,6-dicyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4369323.png)
![5-{[(2-fluoro-5-nitrophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4369327.png)

![5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B4369334.png)
![4-(difluoromethyl)-1-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4369341.png)
![methyl [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4369362.png)
